C14H12O3S
CAS No.: 104314-01-4
Cat. No.: VC21357833
Molecular Formula: C14H12O3S
Molecular Weight: 260.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104314-01-4 |
---|---|
Molecular Formula | C14H12O3S |
Molecular Weight | 260.31 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
Standard InChI | InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) |
Standard InChI Key | MEIFYXYZGUQOKP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Introduction
Tiaprofenic Acid
Tiaprofenic acid, systematically named 2-(5-benzoylthiophen-2-yl)propanoic acid, represents one of the most studied compounds with the formula C14H12O3S. This compound demonstrates significant pharmaceutical relevance and contains specific structural elements that contribute to its biological activity.
Structural Information
Tiaprofenic acid possesses a unique chemical structure characterized by a thiophene ring connected to both a benzoyl group and a propanoic acid moiety. Its structural details can be represented through various chemical notations:
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SMILES Notation: CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O
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InChI: InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
The compound features a chiral center at the carbon atom bearing the methyl group, though commercial preparations typically contain the racemic mixture rather than isolated enantiomers.
Physical and Analytical Properties
Tiaprofenic acid exhibits specific physico-chemical properties that influence its pharmaceutical behavior and analytical detection. The compound demonstrates distinctive collision cross-section measurements across various ionic forms, which proves valuable for analytical identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 261.05800 | 157.9 |
[M+Na]⁺ | 283.03994 | 168.5 |
[M+NH₄]⁺ | 278.08454 | 165.5 |
[M+K]⁺ | 299.01388 | 163.4 |
[M-H]⁻ | 259.04344 | 160.1 |
[M+Na-2H]⁻ | 281.02539 | 163.5 |
[M]⁺ | 260.05017 | 160.3 |
[M]⁻ | 260.05127 | 160.3 |
These collision cross-section values provide critical reference points for mass spectrometric identification and quantification of tiaprofenic acid in complex matrices including biological fluids and pharmaceutical preparations.
Pharmacological Properties
Tiaprofenic acid belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic and antipyretic properties. Its mechanism of action involves inhibition of prostaglandin synthesis, similar to other compounds in this therapeutic category. The presence of the thiophene ring in its structure differentiates it from other common NSAIDs and contributes to its specific pharmacokinetic profile and therapeutic efficacy.
2-(Phenylsulfonyl)acetophenone
Another significant compound with the molecular formula C14H12O3S is 2-(phenylsulfonyl)acetophenone, which demonstrates distinct chemical properties and applications compared to tiaprofenic acid.
Nomenclature and Structural Information
2-(Phenylsulfonyl)acetophenone is known by several synonyms that reflect its structural features:
The structure features a phenyl group connected to a carbonyl (ketone) group, which is further connected to a methylene group bearing a phenylsulfonyl substituent. This arrangement creates a chemically reactive molecule with applications in organic synthesis.
Physical and Chemical Properties
2-(Phenylsulfonyl)acetophenone exhibits specific physical characteristics that determine its behavior in various chemical environments:
Property | Value |
---|---|
Melting point | 93-95°C |
Boiling point | 373.57°C (estimated) |
Density | 1.2959 (estimated) |
Refractive index | 1.5050 (estimated) |
Solubility | Soluble in benzene |
Physical appearance | White to orange to green powder or crystals |
The compound's relatively high melting point reflects the presence of strong intermolecular forces, likely including hydrogen bonding and dipole-dipole interactions influenced by the sulfonyl and carbonyl groups.
Safety Aspect | Classification/Requirement |
---|---|
GHS Symbol | GHS07 (Warning) |
Hazard statements | H315-H319 (Skin and eye irritation) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-37/39-24/25 (Protective equipment requirements) |
WGK Germany | 3 (Severe hazard to waters) |
Laboratory personnel working with this compound should implement appropriate engineering controls and personal protective equipment, including chemical-resistant gloves, eye protection, and adequate ventilation systems.
Synthetic Applications of C14H12O3S Compounds
Compounds with the formula C14H12O3S serve as versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds with potential pharmaceutical applications.
Chromone Derivative Synthesis
Research has demonstrated the utility of certain C14H12O3S compounds in the synthesis of photosensitive chromone derivatives. The one-pot reaction utilizing 2-hydroxyacetophenone provides an efficient synthetic route to 3-aroylflavones and related structures. These reactions typically produce compounds with elemental compositions consistent with the expected values (C: 64.60%; H: 4.65%; S: 12.32%) .
The general synthetic pathway involves:
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Preparation of 2-hydroxyphenyl-1,3-diketones
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Reaction with appropriate aldehydes
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Cyclization to form the chromone core structure
These synthetic methodologies provide access to libraries of structurally diverse compounds with potential applications in photochemistry and medicinal chemistry.
Analytical Characterization
Synthetic compounds with the formula C14H12O3S can be characterized using various spectroscopic techniques:
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NMR spectroscopy reveals characteristic signals for aromatic protons (δ 7.0-8.0 ppm), methyl groups (δ 2.4-2.6 ppm), and exchangeable hydroxyl protons (δ 11.8-15.8 ppm)
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Mass spectrometry typically shows molecular ion peaks at m/z 260, consistent with the molecular weight of C14H12O3S
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Elemental analysis provides confirmation of composition with experimental values closely matching calculated percentages
These analytical approaches ensure proper identification and purity assessment of synthesized compounds, critical for subsequent application development.
Comparative Analysis of C14H12O3S Compounds
The diverse compounds sharing the molecular formula C14H12O3S demonstrate important structural and functional differences despite their identical elemental composition.
Structural Variability
The key difference between tiaprofenic acid and 2-(phenylsulfonyl)acetophenone lies in the arrangement of the sulfur atom within the molecular framework:
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In tiaprofenic acid, the sulfur atom is incorporated into a thiophene heterocyclic ring
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In 2-(phenylsulfonyl)acetophenone, the sulfur atom forms part of a sulfonyl group (-SO₂-) linking two carbon moieties
This structural divergence results in markedly different chemical reactivity, physical properties, and biological activities between these compounds.
Physical Property Comparison
The physical properties of these compounds reflect their structural differences:
Property | Tiaprofenic Acid | 2-(Phenylsulfonyl)acetophenone |
---|---|---|
Appearance | Crystalline solid | White to colored powder/crystals |
Solubility | Poorly soluble in water, soluble in organic solvents | Soluble in benzene and other organic solvents |
Primary functional groups | Carboxylic acid, ketone, thiophene | Ketone, sulfonyl group |
Typical applications | Pharmaceutical (NSAID) | Organic synthesis intermediate |
These differences highlight how the same molecular formula can generate compounds with substantially different applications based on the specific arrangement of atoms.
Research Applications and Future Directions
The compounds with formula C14H12O3S continue to be subjects of active research across multiple disciplines, with emerging applications in medicinal chemistry, materials science, and analytical chemistry.
Pharmaceutical Research
Derivatives and analogs of tiaprofenic acid represent an active area of investigation aimed at developing new anti-inflammatory agents with improved safety profiles. Structure-activity relationship studies focus on modifications that maintain or enhance therapeutic efficacy while reducing adverse effects associated with traditional NSAIDs.
Synthetic Methodology Development
The reactivity profiles of compounds like 2-(phenylsulfonyl)acetophenone make them valuable building blocks for developing new synthetic methodologies. Current research directions include:
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Green chemistry approaches to synthesize C14H12O3S compounds under environmentally friendly conditions
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Development of stereoselective synthetic routes to access single enantiomers
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Application in multicomponent reactions to generate complex molecular architectures
These methodological advancements contribute to expanding the synthetic toolbox available to organic and medicinal chemists.
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